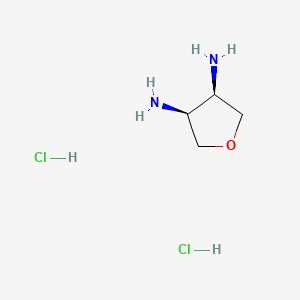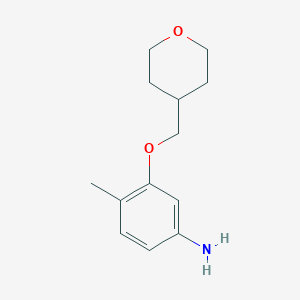![molecular formula C11H18N2O2 B1453177 8-(丙-2-基)-1,3-二氮杂螺[4.5]癸烷-2,4-二酮 CAS No. 91216-35-2](/img/structure/B1453177.png)
8-(丙-2-基)-1,3-二氮杂螺[4.5]癸烷-2,4-二酮
描述
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现与转化医学
该化合物已被确定为δ阿片受体选择性激动剂的一种新型化学型。它在开发新的疼痛管理疗法方面很有前景,特别是针对δ阿片受体,与传统阿片类药物相比,副作用更少。 该研究涉及高通量筛选和计算建模,以了解与受体的相互作用以及随后的β-arrestin 募集 .
血液学中的髓细胞刺激
在血液学领域,该化合物的衍生物已显示出髓细胞刺激活性。 这在人工诱导的骨髓抑制综合征中尤为重要,在这些综合征中,这些化合物可以加速骨髓造血中淋巴细胞和粒细胞库的再生 .
脯氨酰羟化酶结构域抑制
螺[4.5]癸酮衍生物,包括该化合物,已被研究为脯氨酰羟化酶结构域 (PHD) 的抑制剂。 PHD 抑制剂在调节机体对缺氧的反应中至关重要,并在治疗贫血和缺血性疾病中具有潜在的治疗应用 .
作用机制
Target of Action
The primary target of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood, and motor control .
Mode of Action
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione acts as a selective agonist for the DOR . It binds to the orthosteric site of the DOR, triggering a conformational change that activates the receptor . This activation leads to a decrease in cyclic adenosine monophosphate (cAMP) production .
Biochemical Pathways
Upon activation of the DOR, 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione influences several biochemical pathways. The most notable is the inhibition of adenylate cyclase , leading to a decrease in cAMP levels . This reduction in cAMP levels subsequently inhibits the release of neurotransmitters, thereby modulating pain perception .
Result of Action
The activation of the DOR by 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione results in antinociceptive effects , reducing the perception of pain . This compound has shown efficacy in a complete Freund’s adjuvant model of inflammatory pain in mice .
生化分析
Biochemical Properties
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions, particularly as a selective agonist for delta opioid receptors . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the orthosteric site of delta opioid receptors, which are G-protein coupled receptors (GPCRs) . This interaction is crucial for its function as it influences the receptor’s signaling pathways, leading to various physiological effects.
Cellular Effects
The effects of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, its interaction with delta opioid receptors can modulate the activity of downstream signaling molecules such as beta-arrestins and G-proteins . This modulation can lead to changes in cellular responses, including alterations in pain perception and inflammatory responses.
Molecular Mechanism
At the molecular level, 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione exerts its effects through binding interactions with delta opioid receptors . This binding is facilitated by docking and molecular dynamic simulations, which suggest that the compound fits well into the receptor’s orthosteric site . The binding leads to the activation or inhibition of various signaling pathways, depending on the context of the interaction. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione have been studied over time to understand its stability, degradation, and long-term impacts on cellular function . It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that it can maintain its biological activity, although the specific effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione in animal models have been studied to determine its efficacy and safety at different dosages . It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced physiological responses . At very high doses, it can cause adverse effects, including toxicity and potential damage to tissues . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic contexts .
Transport and Distribution
The transport and distribution of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Studies have shown that it can be efficiently transported across cell membranes and distributed to target tissues where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is critical for its activity and function . It has been found to localize in specific compartments within cells, such as the cytoplasm and nucleus . This localization is often directed by targeting signals and post-translational modifications that guide the compound to its sites of action . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action and optimizing its therapeutic potential .
属性
IUPAC Name |
8-propan-2-yl-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)8-3-5-11(6-4-8)9(14)12-10(15)13-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYGYMNTXAXUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(CC1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1453094.png)
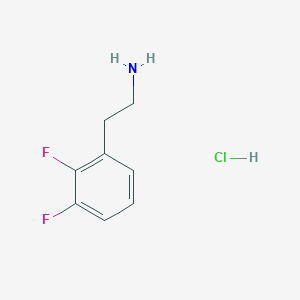
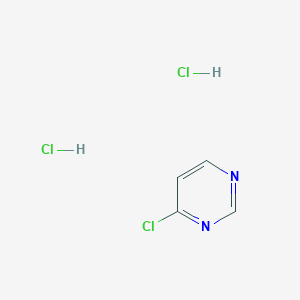
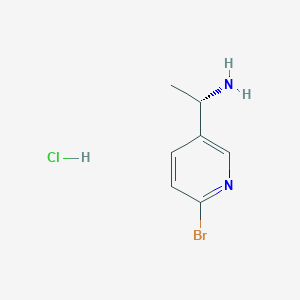
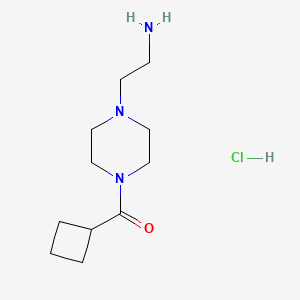
![2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride](/img/structure/B1453100.png)


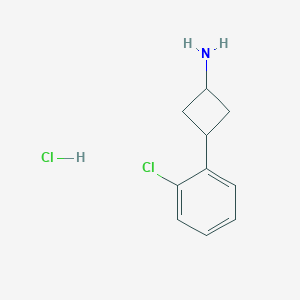
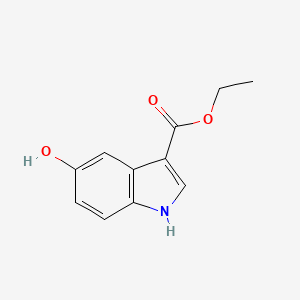
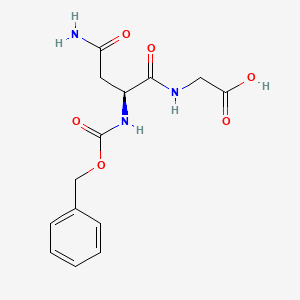
![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)
